molecular formula C12H22N2O4 B2825419 (R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 288086-98-6

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B2825419
M. Wt: 258.318
InChI Key: KPVRHJIGNMLCHG-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is likely to be a part of, has been a subject of research. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is not explicitly available in the search results .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been studied extensively. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pyrrole Precursors in Prodigiosin Synthesis : The reaction of tert-butyl esters with singlet oxygen can produce peroxidic intermediates, leading to the synthesis of α,α′-bipyrroles, which are precursors to prodigiosin and its analogs (Wasserman et al., 2004).

  • Asymmetric Synthesis of Fluorinated Prolinols : The synthesis of (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate demonstrates a method to create fluorinated prolinols, a class of compounds with potential pharmacological importance (Funabiki et al., 2008).

  • Determination of Absolute Configuration : The compound has been used to determine the absolute configuration of other chiral molecules through chemical synthesis methods (Procopiou et al., 2016).

  • Synthesis of Vandetanib Intermediate : It serves as a key intermediate in the synthesis of Vandetanib, a drug used in the treatment of certain types of cancer (Wang et al., 2015).

  • Influenza Neuraminidase Inhibitors : This compound is involved in the synthesis of influenza neuraminidase inhibitors, which are vital in combating influenza infections (Wang et al., 2001).

  • Biotin Synthesis Intermediate : It's a key intermediate in the synthesis of Biotin, an essential water-soluble vitamin, highlighting its significance in biosynthesis pathways (Qin et al., 2014).

  • Enantioselective Nitrile Anion Cyclization : This compound has been utilized in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a method important for creating chiral molecules (Chung et al., 2005).

  • Spin Interaction in Zinc Complexes : The compound has been studied for its role in spin interaction within octahedral zinc complexes, which has implications in materials science and chemistry (Orio et al., 2010).

  • Hydrogen Bond Studies : It's been used to study hydrogen bonds between acidic protons from alkynes and amides, contributing to the understanding of molecular interactions (Baillargeon et al., 2014).

Safety And Hazards

The safety and hazards associated with “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .

Future Directions

The future directions in the research and development of pyrrolidine derivatives involve the development of more efficient and economical methods for their synthesis. For example, the use of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .

properties

IUPAC Name

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVRHJIGNMLCHG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

The title compound was prepared from (RS)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (14.8 g) and N,O-dimethylhydroxylamine.HCl (7.37 g) according to a procedure similar to that for Example 4.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.37 g
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
N Ma, Y Yao, BX Zhao, Y Wang, WC Ye, S Jiang
Number of citations: 0

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